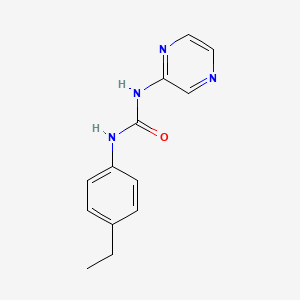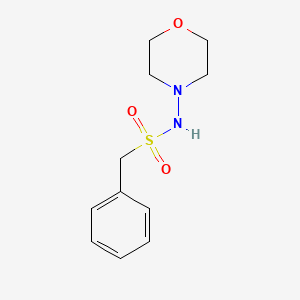
N-4-morpholinyl-1-phenylmethanesulfonamide
説明
N-4-morpholinyl-1-phenylmethanesulfonamide, also known as NMS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of different research applications.
作用機序
The mechanism of action of N-4-morpholinyl-1-phenylmethanesulfonamide involves its ability to bind to the NMDA receptor and block its function. This results in a reduction in the amount of calcium that is able to enter the cell through the receptor, which in turn leads to a reduction in the activity of the neuron. This mechanism of action has been extensively studied and has been shown to be highly specific and effective.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-4-morpholinyl-1-phenylmethanesulfonamide are primarily related to its ability to block the NMDA receptor. This leads to a reduction in the activity of the neuron and has been shown to have a range of different effects, including reducing the severity of seizures and reducing the amount of damage that occurs following a stroke.
実験室実験の利点と制限
One of the main advantages of using N-4-morpholinyl-1-phenylmethanesulfonamide in lab experiments is its high specificity and potency. It has been shown to be a highly effective tool for studying the function of the NMDA receptor and has been used in a variety of different research applications. However, one of the limitations of using N-4-morpholinyl-1-phenylmethanesulfonamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are a number of different future directions that could be explored in the study of N-4-morpholinyl-1-phenylmethanesulfonamide. One potential area of research is the development of new compounds that are based on the structure of N-4-morpholinyl-1-phenylmethanesulfonamide but have improved specificity and potency. Additionally, further research could be done to explore the potential therapeutic applications of N-4-morpholinyl-1-phenylmethanesulfonamide, particularly in the treatment of neurological disorders such as epilepsy and stroke. Finally, there is also potential for N-4-morpholinyl-1-phenylmethanesulfonamide to be used as a tool for studying the function of other ion channels and receptors in the brain, which could lead to a greater understanding of a range of different physiological processes.
科学的研究の応用
N-4-morpholinyl-1-phenylmethanesulfonamide has been used in a variety of different scientific research applications, including as a tool to study the function of ion channels in the brain. It has been shown to be a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ion channel that is involved in a range of different physiological processes, including learning and memory.
特性
IUPAC Name |
N-morpholin-4-yl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c14-17(15,10-11-4-2-1-3-5-11)12-13-6-8-16-9-7-13/h1-5,12H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFIQEQCDPMFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(morpholin-4-yl)-1-phenylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)
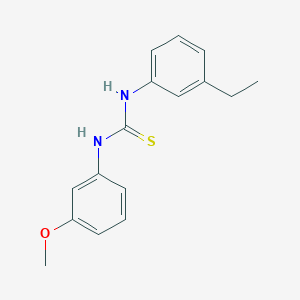
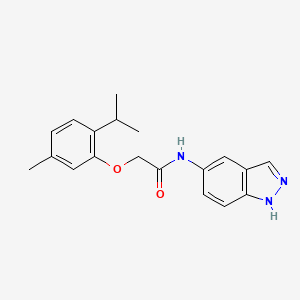
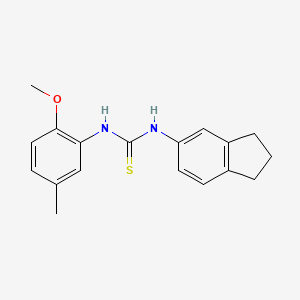
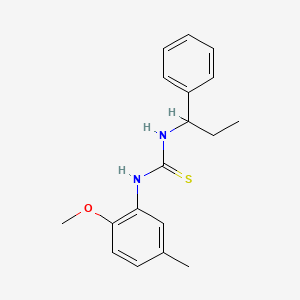
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)
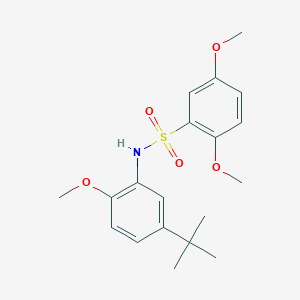
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4287129.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287138.png)
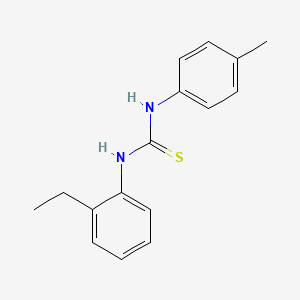
![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)
